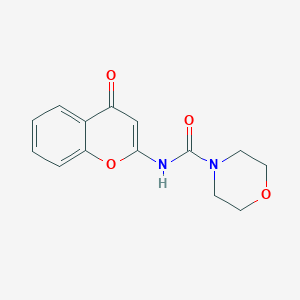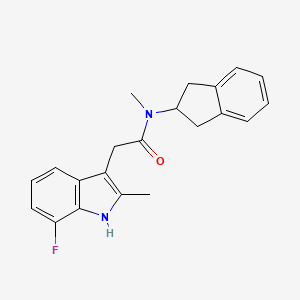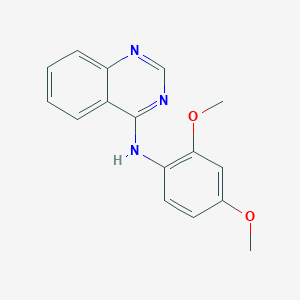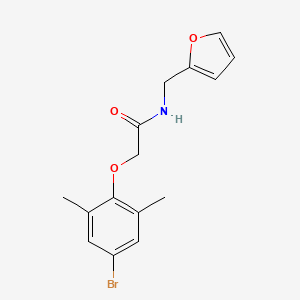![molecular formula C18H19N3O2S B5541543 N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5541543.png)
N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide often involves complex reactions that can provide insights into the versatility and reactivity of the cyano and thioacetamide functional groups. For example, the condensation of acetaldehyde with cyanothioacetamide and ethyl benzoylacetate in the presence of N-methylmorpholine leads to related pyridine-thione derivatives, showcasing a method for introducing the pyridine and thione functionalities (Krivokolysko et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds bearing resemblance to the subject compound is characterized by intricate arrangements of atoms and bonds that influence their reactivity and physical properties. The crystal structure analysis of related compounds reveals linearly extended conformations and interplanar angles between amide groups, indicating the impact of molecular structure on their physical state and interactions (Camerman et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide derivatives is diverse, allowing for various chemical transformations. For instance, the alkylation of similar pyridone compounds with active halomethylene compounds has been studied, leading to the formation of N- and O-structural isomers, demonstrating the compound's reactivity towards electrophilic substitution reactions (Kaigorodova et al., 2004).
Aplicaciones Científicas De Investigación
Novel Synthesis Approaches
- The synthesis of pyridin-2(1H)-thiones and thieno[2,3-b]-pyridines involves reactions of ethoxymethylenes with activated nitriles, leading to the formation of 3-cyano-2(1H)-pyridinthione derivatives. These derivatives can be further alkylated and cyclized into thieno[2,3-b]pyridine derivatives, showcasing a method for constructing complex heterocyclic structures (Elgemeie & Ramiz, 1990).
Biological Activities
- Research into the effects of acid-inhibitory antiulcer drugs on mucin biosynthesis in the rat stomach has highlighted the potential of certain compounds to not only inhibit acid secretion but also promote gastric mucosal protective actions. This indicates a dual role for these compounds in both therapeutic and protective capacities (Ichikawa et al., 1994).
- The synthesis and assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, demonstrate the potential of these compounds as insecticidal agents. This opens avenues for the development of new pesticides based on the structural framework of N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide and related molecules (Fadda et al., 2017).
Chemical Properties and Applications
- The condensation of acetaldehyde with cyanothioacetamide and ethyl benzoylacetate leads to the formation of 3-cyano-5-ethoxycarbonyl-4-methyl-6-phenylpyridine-2(1H)-thione, which upon alkylation yields substituted 2-alkythiopyridines. This process illustrates the versatility of these compounds in synthesizing substituted pyridine derivatives with potential application in various chemical industries (Krivokolysko et al., 1999).
Propiedades
IUPAC Name |
N-benzyl-2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-13-8-15(11-23-2)16(9-19)18(21-13)24-12-17(22)20-10-14-6-4-3-5-7-14/h3-8H,10-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLIKDGHYQKOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NCC2=CC=CC=C2)C#N)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5541471.png)
![(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541479.png)

![3-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5541499.png)
![4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5541503.png)




![methyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate](/img/structure/B5541551.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine](/img/structure/B5541563.png)